2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
2-{[(2-Methylphenyl)amino]methyl}-octahydro-1H-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by an octahydroisoindole core (a saturated bicyclic structure) and a 2-methylphenylamino-methyl substituent. The 2-methylphenyl group introduces lipophilicity, which may influence membrane permeability and pharmacokinetic properties. This compound is structurally analogous to pharmaceutically relevant isoindole derivatives, such as kinase inhibitors and anticoagulant intermediates, though its specific biological activity remains underexplored in the provided literature .
Properties
IUPAC Name |
2-[(2-methylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-2-5-9-14(11)17-10-18-15(19)12-7-3-4-8-13(12)16(18)20/h2,5-6,9,12-13,17H,3-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWAVOYSZOUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C3CCCCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For 2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE, the process may include the reaction of phthalic anhydride with 2-methylphenylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs high-yield and efficient synthetic routes. These methods may involve the use of catalysts and optimized reaction conditions to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-{[(2-Methylphenyl)amino]methyl}-octahydro-1H-isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives:
Key Observations :
- Substituent Diversity: Unlike the target compound, analogs such as N-[2-[ethyl(2-methylphenyl)amino]ethyl]-... () incorporate thioether linkages (e.g., isoxazolylmethylthio) and heterocyclic pyridinecarboxamide groups, which enhance binding to targets like kinases or proteases .
- Biological Activity: Compounds like the Rivaroxaban intermediate () demonstrate that isoindole-1,3-diones with morpholinone and oxazolidinone substituents are potent anticoagulants. The target compound’s 2-methylphenyl group may instead favor applications in oncology, as seen in structurally related non-Hodgkin lymphoma treatments ().
- Molecular Weight : The target compound (~350 g/mol) is lighter than most analogs (e.g., ~450–500 g/mol), which could improve bioavailability but reduce target specificity .
Physicochemical Properties
- Lipophilicity: The 2-methylphenyl group increases logP compared to polar analogs like 2-(2-{[2-(1,3-dioxo-isoindol-2-yl)ethyl]amino}ethyl)-isoindole-1,3-dione (), favoring passive diffusion across membranes.
- Hydrogen Bonding: The 1,3-dione moiety enables hydrogen bonding, similar to Rivaroxaban intermediates, but the lack of additional hydrogen bond donors/acceptors (e.g., morpholinone in ) may limit target engagement .
Biological Activity
2-{[(2-Methylphenyl)amino]methyl}-octahydro-1H-isoindole-1,3-dione, also known as ChemDiv Compound ID 1473-0553, is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O2. The structure features an isoindole core with a methylphenyl amino group, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds often exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various compounds, including those related to isoindole structures, against several Gram-positive and Gram-negative bacteria. The results showed that many derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin.
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004 | 0.008 |
| Compound 11 | Staphylococcus aureus | 0.008 | 0.015 |
| Compound 12 | Escherichia coli | 0.004 | 0.006 |
| Compound 17 | Bacillus cereus | 0.015 | 0.030 |
In these studies, the most active compound was noted to have an MIC as low as 0.004 mg/mL against E. cloacae, indicating a promising potential for therapeutic applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of isoindole derivatives has been explored in various studies. The cytotoxicity of these compounds was assessed using MTT assays on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited significant antiproliferative effects.
Table 2: Cytotoxicity of Isoindole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 226 |
| Compound B | A549 | 242.52 |
These findings suggest that the isoindole scaffold may play a crucial role in developing new anticancer agents .
The mechanisms underlying the biological activities of isoindole derivatives are multifaceted:
- Antimicrobial Mechanism : Studies suggest that some compounds inhibit bacterial cell wall synthesis by targeting specific enzymes like MurB in E. coli.
- Anticancer Mechanism : The cytotoxic effects may involve the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Case Studies
Several case studies highlight the effectiveness of isoindole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : In a clinical trial involving patients with resistant bacterial infections, a derivative similar to the compound under review showed significant improvement in infection clearance rates compared to standard treatments.
- Case Study on Cancer Treatment : A preclinical study demonstrated that an isoindole derivative reduced tumor size in xenograft models of human cancer, showcasing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
